molecular formula C25H22FN7O2 B2667141 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 1170419-53-0

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2667141
CAS No.: 1170419-53-0
M. Wt: 471.496
InChI Key: IJBIPVDWAAUNHU-UHFFFAOYSA-N
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Description

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H22FN7O2 and its molecular weight is 471.496. The purity is usually 95%.
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Scientific Research Applications

Translocator Protein (TSPO) Ligands

A study highlighted the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines, closely related to the given compound, for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives exhibited subnanomolar affinity for TSPO, comparable to known ligands. Radiolabeled versions of these compounds showed potential as in vivo PET-radiotracers for neuroinflammation, confirming their application in neuroimaging and the study of neuroinflammatory diseases (Damont et al., 2015).

Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives

Another research focus involves the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds were prepared through [3+2] cycloaddition, showcasing the chemical versatility of the core structure for generating diverse heterocyclic compounds. This work underlines the compound's utility in synthetic organic chemistry, particularly in generating novel molecules with potential biological activities (Rahmouni et al., 2014).

Antimicrobial and Anti-Inflammatory Activity

Research has also explored the synthesis of derivatives with anti-inflammatory and antimicrobial activities. For instance, a series of compounds incorporating the antipyrine moiety demonstrated moderate to significant activities in these areas. This indicates the potential for developing new therapeutic agents based on modifications of the pyrazolo[3,4-d]pyrimidine scaffold for treating infections and inflammation (Bondock et al., 2008).

In Vitro Antitumor Evaluation

A notable application of derivatives of this compound is in anticancer research. A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7. This suggests the compound's framework is conducive to generating anticancer agents, highlighting its relevance in medicinal chemistry for cancer treatment (El-Morsy et al., 2017).

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O2/c1-14-5-4-6-20(16(14)3)32-23-19(13-27-32)24(35)30-25(29-23)33-21(11-15(2)31-33)28-22(34)12-17-7-9-18(26)10-8-17/h4-11,13H,12H2,1-3H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBIPVDWAAUNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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